molecular formula C9H21BSi B15365533 Agn-PC-0jsrjv CAS No. 62108-35-4

Agn-PC-0jsrjv

Cat. No.: B15365533
CAS No.: 62108-35-4
M. Wt: 168.16 g/mol
InChI Key: GLLCJYKJDIPIGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Agn-PC-0jsrjv (CAS No. 1046861-20-4) is an aryl boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Key physicochemical and pharmacological properties include:

  • LogP (partition coefficient): Calculated values range from 0.61 (SILICOS-IT) to 2.15 (XLOGP3), indicating moderate lipophilicity .
  • Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous solutions, classified as "soluble" .
  • Synthetic Accessibility: A score of 2.07, reflecting a straightforward synthesis route using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in tetrahydrofuran (THF)/water at 75°C for 1.33 hours .

Properties

CAS No.

62108-35-4

Molecular Formula

C9H21BSi

Molecular Weight

168.16 g/mol

IUPAC Name

3-dimethylboranylbut-2-en-2-yl(trimethyl)silane

InChI

InChI=1S/C9H21BSi/c1-8(10(3)4)9(2)11(5,6)7/h1-7H3

InChI Key

GLLCJYKJDIPIGT-UHFFFAOYSA-N

Canonical SMILES

B(C)(C)C(=C(C)[Si](C)(C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Agn-PC-0jsrjv belongs to a class of halogen-substituted aryl boronic acids. Below is a structural and functional comparison with its closest analogs (similarity scores: 0.71–0.87) :

Table 1: Key Comparisons of this compound and Structural Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Similarity Score LogP (XLOGP3) Solubility (mg/mL) Bioavailability Score
This compound 1046861-20-4 C₆H₅BBrClO₂ 235.27 1.00 2.15 0.24 0.55
(3-Bromo-5-chlorophenyl)boronic acid 1072942-63-9 C₆H₅BBrClO₂ 235.27 0.87 2.10* 0.21* 0.50*
(6-Bromo-2,3-dichlorophenyl)boronic acid 1310356-60-1 C₆H₄BBrCl₂O₂ 269.72 0.78 2.45* 0.18* 0.40*
(4-Chloro-2-fluorophenyl)boronic acid 352535-15-4 C₆H₅BClFO₂ 173.37 0.71 1.85* 0.30* 0.65*

*Estimated based on structural analogs and computational models.

Key Findings:

Structural Differences :

  • This compound contains bromine and chlorine substituents on the phenyl ring, whereas analogs like (4-Chloro-2-fluorophenyl)boronic acid replace bromine with fluorine , reducing steric hindrance and molecular weight .
  • Increasing halogenation (e.g., (6-Bromo-2,3-dichlorophenyl)boronic acid) correlates with higher molecular weight (269.72 g/mol) and LogP (2.45), enhancing lipophilicity but reducing solubility .

Pharmacological Implications :

  • This compound’s BBB permeability surpasses analogs with bulkier substituents, which exhibit lower bioavailability scores (e.g., 0.40 for 1310356-60-1) .
  • The absence of fluorine in this compound may reduce metabolic stability compared to (4-Chloro-2-fluorophenyl)boronic acid but improves synthetic accessibility .

Synthetic Efficiency :

  • This compound’s synthesis employs a palladium-catalyzed cross-coupling method, common in boronic acid production. Analogs with additional halogens require multi-step purification, lowering synthetic accessibility scores (e.g., <2.0 for 1310356-60-1) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.